molecular formula C10H19NO9 B563774 Isofagomine D-Tartrate CAS No. 957230-65-8

Isofagomine D-Tartrate

Numéro de catalogue B563774
Numéro CAS: 957230-65-8
Poids moléculaire: 297.3
Clé InChI: ULBPPCHRAVUQMC-RWOHWRPJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme . It has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .


Synthesis Analysis

The synthesis of Isofagomine D-Tartrate has been demonstrated in the context of the synthesis of D- as well as L-glucose type iminosugars (isofagomines) .


Molecular Structure Analysis

The molecular formula of Isofagomine D-Tartrate is C10H19NO9 . Its average mass is 297.259 Da and its monoisotopic mass is 297.105988 Da .


Chemical Reactions Analysis

Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .


Physical And Chemical Properties Analysis

Isofagomine D-Tartrate has a molecular formula of C6H13NO3 • C4H6O6 and a formula weight of 297.3 . It is soluble in DMSO: 2 mg/ml and PBS (pH 7.2): 5 mg/ml .

Applications De Recherche Scientifique

  • Isofagomine and its analogues are potent inhibitors of glycosidases and hold potential in the treatment of disorders related to glycosidase activity. This was demonstrated through the development of a new diastereoselective synthesis of isofagomine-type piperidines (Lohse et al., 2000).

  • The effects of isofagomine as a glycogen phosphorylase inhibitor were investigated in cultured mouse cortical astrocytes. Isofagomine inhibited glycogen phosphorylase and prevented norepinephrine-induced depletion of glycogen stores in astrocytes, suggesting its potential in investigating the functional importance of glycogen in astrocytes and the brain (Waagepetersen et al., 2000).

  • A study on docking and structure-activity relationships of D- and L-isofagomine isomers as β-glucocerebrosidase inhibitors revealed that a positive charge at the anomeric position enhanced potency toward β-glycosidases. This research provides insights into structural requirements of isofagomine isomers for developing pharmacological chaperones for Gaucher disease (Kato et al., 2011).

  • The development of specific inhibitors of human lysosomal β-hexosaminidase for therapy of GM2 gangliosidosis related diseases involved the synthesis of 2-acetamidomethyl derivatives of isofagomine. This study highlighted the potential of isofagomine derivatives as selective inhibitors (van den Berg et al., 2004).

  • Isofagomine's in vivo effects were studied in a neuronopathic Gaucher disease mouse model. The research demonstrated that isofagomine enhanced acid β-glucosidase function, delayed neurological disease onset, and extended life span in mice, although it did not significantly reduce lipid substrate accumulation (Sun et al., 2011).

Safety And Hazards

Isofagomine D-Tartrate may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Orientations Futures

Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of Isofagomine D-Tartrate in therapeutic applications.

Propriétés

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPPCHRAVUQMC-AWUBODBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919444
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isofagomine D-Tartrate

CAS RN

919364-56-0
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
13
Citations
YL Molina, D García-Seisdedos, B Babiy, M Lerma… - Biomedicines, 2022 - mdpi.com
… U18666A for 16 h with or without rottlerin (5 µM and 10 µM) or 50 µM ML266, or supplemented with or without 5 µM rottlerin in combination with or without 2 µM isofagomine D-tartrate (…
Number of citations: 0 www.mdpi.com
A Sanchez-Martinez, M Beavan, ME Gegg, KY Chau… - Scientific reports, 2016 - Springer
GBA gene mutations are the greatest cause of Parkinson disease (PD). GBA encodes the lysosomal enzyme glucocerebrosidase (GCase) but the mechanisms by which loss of GCase …
Number of citations: 0 link.springer.com
A Sanders, H Hemmelgarn, HL Melrose, L Hein… - Blood Cells, Molecules …, 2013 - Elsevier
… Isofagomine d-tartrate was administered subcutaneously at a dose of 20 mg/kg of body weight for 14 days at a concentration of 4 mg/ml in 0.9% saline. Both compounds were prepared …
Number of citations: 0 www.sciencedirect.com
K Harzer, Y Blech-Hermoni, E Goldin… - Biochemical and …, 2012 - Elsevier
… The following reagents were procured from commercial sources: isofagomine d-tartrate (No. I816010, Toronto Research Chemicals, Toronto, Canada), sodium taurocholate (No. 86340 …
Number of citations: 0 www.sciencedirect.com
AS Paparella, BL Aboulache, RK Harijan… - Nature …, 2021 - nature.com
… Isofagomine D-tartrate was purchased from Carbosynth. Deoxynojirimycin, castanopermine, swainsonine and australine hydrochloride were purchased from GlycoFine chemicals. D-…
Number of citations: 0 www.nature.com
T Castellan, V Garcia, F Rodriguez, I Fabing… - Organic & …, 2020 - pubs.rsc.org
… The iminosugar Plicera® (isofagomine D-tartrate) was developed against GD but failed in phase II clinical trials in 2009 due to lack of significant clinical improvement. The non-…
Number of citations: 0 pubs.rsc.org
G Pampalone, S Grottelli, L Gatticchi… - Frontiers in Bioscience …, 2021 - imrpress.com
… Tested in patients with the commercial name of Plicera®(isofagomine D-tartrate), isofagomine showed efficacy in phase I trials, but then failed in phase II trials, which did not reveal …
Number of citations: 0 www.imrpress.com
O Motabar, E Goldin, W Leister, K Liu… - Analytical and …, 2012 - Springer
… The glucocerebrosidase inhibitors, N-nonyl-deoxynojirimycin (NN-DNJ) and isofagomine d-tartrate, were purchased from Sigma-Aldrich and Toronto Research Chemicals (Toronto, …
Number of citations: 0 link.springer.com
M Nakajima, N Tanaka, N Furukawa, T Nihira… - Scientific reports, 2017 - nature.com
… In order to understand the substrate recognition mechanism, the crystal structures of LpSOGP in complexes with G1P, Sop 2 (with isofagomine d-tartrate (IFG) and (NH 4 ) 2 SO 4 ), and …
Number of citations: 0 www.nature.com
JM Mc Donald, D Krainc - Annual review of medicine, 2017 - annualreviews.org
… Isofagomine D-tartrate (Amicus Therapeutics) was an example of an inhibitory chaperone that showed promise as a therapy given its high affinity for GCase (18 nM at pH 7.3) and its …
Number of citations: 0 www.annualreviews.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.